4-Chloro-1-ethynyl-2-methylbenzene
CAS No.: 74331-71-8
Cat. No.: VC3276482
Molecular Formula: C9H7Cl
Molecular Weight: 150.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74331-71-8 |
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Molecular Formula | C9H7Cl |
Molecular Weight | 150.6 g/mol |
IUPAC Name | 4-chloro-1-ethynyl-2-methylbenzene |
Standard InChI | InChI=1S/C9H7Cl/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3 |
Standard InChI Key | BVHBBLNZXUAWLN-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)Cl)C#C |
Canonical SMILES | CC1=C(C=CC(=C1)Cl)C#C |
Introduction
Structure and Chemical Properties
4-Chloro-1-ethynyl-2-methylbenzene consists of a benzene ring with three substituents arranged in a specific pattern. The molecular formula is C9H7Cl, with a calculated molecular weight of approximately 150.61 g/mol. The structure features an ethynyl group (-C≡CH), which contributes a triple bond that significantly influences the compound's reactivity.
Physical Properties
Based on structurally similar compounds, 4-Chloro-1-ethynyl-2-methylbenzene likely exists as a crystalline solid or oil at room temperature. The presence of the chlorine atom and ethynyl group affects its physical characteristics, including melting point, boiling point, and solubility profile.
Structural Comparison with Related Compounds
Table 1 compares 4-Chloro-1-ethynyl-2-methylbenzene with structurally related compounds:
The ethynyl group in these compounds serves as a reactive site for various transformations, particularly in cross-coupling reactions and click chemistry. The chlorine atom in our target compound provides an electron-withdrawing effect that influences the electronic distribution in the benzene ring, potentially affecting reactivity patterns.
Synthesis Methods
Several synthetic routes can be employed to prepare 4-Chloro-1-ethynyl-2-methylbenzene, drawing from established methods for similar compounds.
Direct Synthetic Procedure
Based on similar syntheses described in the literature, a typical procedure would involve:
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Combining 4-bromo-2-methylchlorobenzene (1.0 eq), PdCl2(PPh3)2 (5 mol%), and CuI (10 mol%) in a suitable solvent such as THF or acetonitrile
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Adding triethylamine (2.0 eq) as a base
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Adding trimethylsilylacetylene (1.2 eq) dropwise
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Stirring the reaction at 80°C for several hours under nitrogen atmosphere
The literature indicates that similar reactions using PdCl2 (4 mol%), PPh3 (8 mol%), and TEA (0.5 mmol) in acetonitrile at 80°C have provided good yields for structurally related compounds .
Chemical Reactivity
The reactivity of 4-Chloro-1-ethynyl-2-methylbenzene is primarily dictated by the terminal alkyne functionality and the electronic effects of the chlorine and methyl substituents.
Alkyne Reactions
The terminal alkyne group can participate in various transformations:
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Click chemistry (copper-catalyzed azide-alkyne cycloaddition) to form 1,2,3-triazoles
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Hydration reactions to yield ketones
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Hydrogenation to form alkenes or alkanes
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Cyclization reactions, particularly in the presence of metals
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Coupling reactions to form conjugated systems
Influence of Substituents
The chlorine atom, being electron-withdrawing, decreases electron density in the aromatic ring, making it less reactive toward electrophilic aromatic substitution but potentially more reactive toward nucleophilic attack. The methyl group, conversely, has an electron-donating effect that can partially compensate for the electron-withdrawing influence of the chlorine.
Applications in Research and Industry
Synthetic Building Block
4-Chloro-1-ethynyl-2-methylbenzene serves as a valuable intermediate in the synthesis of more complex molecules, including:
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Pharmaceutically active compounds
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Materials for electronic applications
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Ligands for transition metal complexes
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Specialty polymers
Cross-Coupling Reactions
The presence of both the ethynyl group and the chlorine atom makes this compound suitable for sequential cross-coupling reactions. The ethynyl group can participate in Sonogashira, Glaser, or click reactions, while the chlorine can undergo Suzuki, Negishi, or Kumada couplings.
Analytical Characterization
Several analytical techniques can be employed to characterize 4-Chloro-1-ethynyl-2-methylbenzene, similar to those used for related compounds.
Nuclear Magnetic Resonance (NMR)
1H NMR would show characteristic signals for:
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Terminal alkyne proton (δ ≈ 3.0-3.5 ppm)
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Aromatic protons (δ ≈ 7.0-7.8 ppm)
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Methyl protons (δ ≈ 2.0-2.5 ppm)
13C NMR would display signals for:
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Terminal alkyne carbons (δ ≈ 75-85 ppm)
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Aromatic carbons (δ ≈ 120-140 ppm)
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Methyl carbon (δ ≈ 20-25 ppm)
Infrared Spectroscopy (IR)
Key IR bands would include:
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C≡C stretch at approximately 2100-2200 cm-1
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Terminal alkyne C-H stretch at approximately 3300 cm-1
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Aromatic C=C stretches at approximately 1600 and 1500 cm-1
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C-Cl stretch at approximately 700-800 cm-1
Mass Spectrometry
Mass spectrometry would show a molecular ion peak at m/z 150 corresponding to the molecular formula C9H7Cl, with characteristic isotope patterns due to the presence of chlorine (35Cl/37Cl).
X-ray Crystallography
For definitive structural confirmation, X-ray crystallography would provide precise information about bond lengths, angles, and the three-dimensional arrangement of atoms.
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